molecular formula C17H17NO3S B353004 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one CAS No. 842957-07-7

3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one

Cat. No.: B353004
CAS No.: 842957-07-7
M. Wt: 315.4g/mol
InChI Key: NNPOSVZCDWTGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one is a complex organic compound that features a benzothiazole ring substituted with an ethoxy and methoxy group on the benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 2-aminobenzenethiol under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated benzothiazoles.

Scientific Research Applications

3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-4-methoxybenzaldehyde: Shares the ethoxy and methoxy substituents but lacks the benzothiazole ring.

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar structure but with a hydroxyl group instead of an ethoxy group.

    6,7-Dimethoxy-3-methyl-1-(4’-ethoxy-3’-methoxy-benzyl)-isoquinoline: Contains similar substituents but with an isoquinoline core.

Uniqueness

3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one is unique due to its specific combination of a benzothiazole ring with ethoxy and methoxy substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(4-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-3-21-14-9-8-12(10-15(14)20-2)11-18-13-6-4-5-7-16(13)22-17(18)19/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPOSVZCDWTGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3SC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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